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Abstract
Disulfoton, a selective, systemic organophosphate insecticide, has been utilized for its efficacy

against sucking insects in various agricultural settings.[1] Understanding its absorption,

distribution, metabolism, and excretion (ADME) is critical for assessing its toxicological risk and

potential impact on non-target organisms, including humans. This technical guide provides a

comprehensive overview of the pharmacokinetic profile of Disulfoton, summarizing key

quantitative data, detailing experimental methodologies from pivotal studies, and visualizing its

metabolic fate and experimental workflows.

Absorption
Disulfoton can be absorbed through ingestion, inhalation, and dermal contact, with mucous

membranes facilitating rapid uptake.[2]

Oral Absorption
Following oral administration, Disulfoton is readily and extensively absorbed from the

gastrointestinal tract.[3] While the precise rate and extent of absorption in humans are not

quantitatively known, animal studies provide significant insights.[3] In rats, absorption from the

gastrointestinal tract is considered to be almost complete within 12 to 24 hours of dosing in

males.[3] Studies have shown that at least 88-91% of an administered oral dose is absorbed
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over a 10-day period.[3] Another study in rats indicated that greater than or equal to 97% of the

administered dose was absorbed from the gastrointestinal tract within 72 hours.[3]

Dermal Absorption
Dermal absorption of Disulfoton has been quantified in rats. The rate of absorption is

dependent on the dose and duration of exposure. For a dose of 3.1 nM/cm², the percentage of

the administered dose absorbed ranged from 15.9% at 1 hour to 42.0% at 168 hours.[3] Higher

initial doses resulted in lower initial absorption, but the maximum absorption approached similar

levels after 168 hours.[3]

Distribution
Once absorbed, Disulfoton is distributed throughout the body via the bloodstream.[2]

Tissue Distribution
Animal studies have shown that Disulfoton and its metabolites distribute to various tissues.

The highest concentrations are typically found in the liver, followed by the kidneys, whole

blood, red blood cells, plasma, fat, skin, muscles, and brain.[3][4] In rats administered [14C]-

Disulfoton, peak levels in most tissues were observed approximately 6 hours after dosing.[3]

[4] Disulfoton and its metabolites have also been detected in the small intestine, pancreas,

and bile.[3]

Metabolism
The metabolism of Disulfoton is a critical step in its detoxification and elimination. It appears to

be qualitatively and quantitatively similar between humans and animals.[3] The

biotransformation of Disulfoton occurs primarily in the liver and involves three main pathways.

[2][3] The intermediate metabolites, such as disulfoton sulfoxide, disulfoton sulfone, and the

oxygen analogs (demeton S-sulfoxide and demeton S-sulfone), are more potent cholinesterase

inhibitors than the parent compound.[3]

Metabolic Pathways
Oxidation of the Thioether Sulfur: This pathway leads to the formation of Disulfoton
sulfoxide and Disulfoton sulfone.[3]
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Oxidation of the Thiono Sulfur: This results in the production of the oxygen analogs of

Disulfoton.[3]

Hydrolysis of the P-S-C Linkage: This cleavage results in the formation of the corresponding

phosphorothionate or phosphate.[3]

Data suggests that a larger proportion of disulfoton sulfoxide is oxidized to demeton S-

sulfoxide rather than disulfoton sulfone being oxidized to demeton S-sulfone.[3]

Excretion
The primary route of excretion for Disulfoton and its metabolites is through the urine.[2][3]

Smaller amounts are eliminated in the feces and as expired air.[1][3] Excretion is generally

rapid, with over 90% of an administered dose being excreted in the first 24 to 72 hours in rats.

[3] Studies in rats have shown that males tend to excrete Disulfoton at a faster rate than

females.[1][4] For instance, male rats excreted 50% of an oral dose in the urine within 4 to 6

hours, while it took females 30 to 32 hours to excrete the same proportion.[1]

Quantitative ADME Data
The following tables summarize the quantitative data on the absorption, distribution, and

excretion of Disulfoton from key animal studies.

Table 1: Dermal Absorption of Disulfoton in Rats

Dose (nM/cm²) Time (hours)
Absorption (% of
Administered Dose)

3.1 1 15.9

3.1 168 42.0

Data from Zenzdian, 2000, as cited in[3]

Table 2: Peak Tissue Distribution of [14C]-Disulfoton Equivalents in Rats 6 Hours After Oral

Administration
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Tissue
Male (1.2 mg/kg) Peak
Concentration (mg/kg)

Female (0.2 mg/kg) Peak
Concentration (mg/kg)

Liver 3.6 2.3

Kidneys 1.4 0.8

Plasma 0.8 0.15

Fat 0.45 0.08

Whole Blood 0.39 0.01

Skin 0.3 0.05

Muscles 0.13 0.01

Brain 0.08 0.01

Data from Puhl and Fredrickson, 1975, as cited in[3][5]

Table 3: Excretion of [14C]-Disulfoton Derived Radioactivity in Rats Following a Single Oral

Dose

Species/Se
x

Dose
(mg/kg)

Time (days) Urine (%) Feces (%)
Expired Air
(%)

Rat (Male) 1.2 10 84.3 6.1 9.2

Rat (Female) 0.2 10 78.9 7.8 9.2

Data from Puhl and Fredrickson, 1975, as cited in[3]

Table 4: Excretion of [14C]-Disulfoton Derived Radioactivity in Rats After 14 Daily Oral Doses

of 0.2 mg/kg/day

Species/Sex Urine (%) Feces (%)

Rat (Male) 98 0.7

Rat (Female) 97.1 0.5
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Data from a study cited in[3]

Experimental Protocols
The following sections provide an overview of the methodologies employed in key studies

investigating the ADME of Disulfoton.

Oral ADME Study in Rats (Based on Puhl and
Fredrickson, 1975 and Lee et al., 1985)

Test System: Male and female rats (strain not specified in the provided excerpts).[3]

Test Substance: [14C]-Disulfoton, radiolabeled to enable tracking.[3]

Administration: Single or repeated oral doses administered by gavage.[3] Doses varied

between studies, for example, a single dose of 1.2 mg/kg for males and 0.2 mg/kg for

females, or repeated daily doses of 0.2 mg/kg.[3]

Sample Collection: Urine, feces, and expired air were collected at various time points (e.g.,

over 10 days) to determine the routes and rates of excretion.[3] For distribution analysis,

tissues (liver, kidneys, plasma, fat, whole blood, skin, muscles, brain) were collected at

different intervals, with peak concentrations often determined at 6 hours post-dosing.[3]

Analysis: Radioactivity in collected samples was quantified using appropriate methods (e.g.,

liquid scintillation counting) to determine the percentage of the administered dose in each

matrix.[3] Metabolites in urine and tissues were identified using chromatographic techniques.

[3]

Dermal Absorption Study in Rats (Based on Zenzdian,
2000)

Test System: Rats (strain not specified).[3]

Test Substance: Disulfoton applied to a defined area of the skin.[3]

Administration: A specific dose (e.g., 3.1 nM/cm²) was applied to the skin surface.[3]
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Sample Collection: The amount of Disulfoton absorbed was likely determined by analyzing

the amount of radioactivity in excreta (urine and feces) and the carcass at various time

points after application, as well as the amount remaining at the application site.[3]

Analysis: Quantification of the absorbed dose was achieved by measuring the total

radioactivity recovered from the animal and subtracting the amount that was not absorbed

(remaining on the skin surface).[3]

In Vivo Metabolism Study in Rats (Based on Bull, 1965)
Test System: White rats.[3]

Test Substance: Radiolabeled Disulfoton.[3]

Administration: Intraperitoneal injection.[3]

Sample Collection: Urine was collected at various time points (e.g., 12, 24, and 48 hours)

after administration.[3] Liver tissue was also collected at different time intervals (e.g., 30 and

120 minutes) to identify hepatic metabolites.[3]

Analysis: Metabolites in urine and liver extracts were separated and identified using

analytical techniques available at the time, likely involving chromatography and radiometric

detection.[3]

Visualizations
Metabolic Pathway of Disulfoton
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Caption: Metabolic pathways of Disulfoton.

Experimental Workflow for an In Vivo ADME Study
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Caption: General workflow for an in vivo ADME study.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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